2-Thiocytosine tautomerism in different solvents
2-Thiocytosine tautomerism in different solvents
An In-depth Technical Guide on the Tautomerism of 2-Thiocytosine in Different Solvents
Introduction
2-Thiocytosine, a sulfur-containing analogue of the canonical nucleobase cytosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its unique photochemical properties and potential as an antileukemic and anticancer agent underscore the importance of a detailed understanding of its molecular behavior.[1] A critical aspect of this behavior is tautomerism—the dynamic equilibrium between structural isomers that differ in the position of a proton and the location of a double bond. The predominance of a specific tautomer can be profoundly influenced by the surrounding environment, particularly the solvent. This guide provides a comprehensive analysis of the tautomerism of 2-thiocytosine in various solvents, presenting quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.
Tautomeric Forms of 2-Thiocytosine
2-Thiocytosine primarily exists in two tautomeric forms: the amino-thion form and the amino-thiol form. The equilibrium between these forms is highly sensitive to the molecular environment.[2] In the gas phase, the amino-thiol form is the most stable.[2][3] However, in solution, the equilibrium shifts significantly.
Caption: Tautomeric equilibrium of 2-thiocytosine.
Solvent Effects on Tautomeric Equilibrium
Computational studies have elucidated the relative stability of 2-thiocytosine tautomers in different media. While the amino-thiol form is favored in a vacuum, the 1H-amino-thion tautomer is the most stable and predominant form in all solvents tested.[4] In polar solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and water, the 1H-amino-thion form is predicted to be the sole tautomer present.[2][4] There is a slight possibility of the amino-thiol form being present in small amounts in the less polar ethyl acetate (B1210297) (EtOAc) solution.[3][4]
Data Presentation: Relative Energies of 2-Thiocytosine Tautomers
The following table summarizes the calculated relative energies of the different tautomers of 2-thiocytosine in a vacuum and in six different solvents. Tautomer 'A' represents the 1H-amino-thion form, while 'B' and 'C' are rotamers of the amino-thiol form.
| Medium | Tautomer A (1H-amino-thion) | Tautomer B (amino-thiol) | Tautomer C (amino-thiol) | Tautomer D | Tautomer E |
| Vacuum | 5.0 | 0.0 | 0.2 | 5.6 | 12.1 |
| EtOAc | 0.0 | 2.1 | 2.1 | 5.1 | 6.2 |
| ACN | 0.0 | 4.6 | 4.6 | 6.8 | 4.9 |
| DMSO | 0.0 | 4.8 | 4.8 | 7.1 | 5.0 |
| EtOH | 0.0 | 5.2 | 5.2 | 7.3 | 4.9 |
| MeOH | 0.0 | 5.3 | 5.3 | 7.4 | 4.9 |
| Water | 0.0 | 5.7 | 5.7 | 7.7 | 4.7 |
| All energies are in kcal/mol. Data sourced from computational analysis.[4] |
Spectroscopic Analysis in Different Solvents
The effect of various solvents on 2-thiocytosine has been investigated using UV-Vis absorption spectroscopy.[4] These studies reveal significant solvatochromic shifts, which are changes in the position of absorption bands in response to the solvent's polarity.
A consistent trend is observed: as solvent polarity increases, the lowest-energy absorption maximum experiences a blue shift (shifts to higher energy/shorter wavelength).[4][5] For instance, this maximum shifts by 17 nm, from 286 nm in ethyl acetate to 269 nm in water.[4] Conversely, the high-energy absorption maximum shows a red shift (shifts to lower energy/longer wavelength), moving by 9 nm from 233 nm in acetonitrile to 242 nm in water.[4]
Data Presentation: Absorption Maxima of 2-Thiocytosine
The table below details the absorption maxima (λmax) and molar absorptivity (ε) of 2-thiocytosine in six different solvents.
| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) at λmax 1 | λmax 2 (nm) | ε (M⁻¹cm⁻¹) at λmax 2 |
| EtOAc | 286 | 18,100 | - | - |
| ACN | 282 | 17,600 | 233 | 8,000 |
| DMSO | 283 | 19,300 | - | - |
| EtOH | 274 | 17,900 | 238 | 9,600 |
| MeOH | 273 | 17,900 | 239 | 9,800 |
| H₂O (pH 7.4) | 269 | 17,800 | 242 | 11,200 |
| Data extracted from steady-state absorption spectra.[4] |
Experimental and Computational Protocols
The understanding of 2-thiocytosine tautomerism is built upon a combination of experimental spectroscopy and high-level computational chemistry.
Caption: Combined experimental and computational research workflow.
Experimental Protocol: UV-Vis Absorption Spectroscopy
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Materials : 2-Thiocytosine (e.g., Sigma-Aldrich, 97%) is used as received. Solvents such as ethyl acetate, acetonitrile, dimethyl sulfoxide, ethanol, and methanol are of high purity (e.g., Fisher Scientific, 99.8% or higher).[6] For aqueous solutions, a phosphate-buffered saline solution (e.g., pH 7.4) is prepared using sodium dihydrogen phosphate (B84403) and sodium hydrogen phosphate in ultrapure water.[6]
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Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 100 Bio) is used for recording steady-state absorption spectra.[6]
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Procedure :
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Spectra are recorded in 1 cm optical path quartz cells.
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The spectrophotometer is blanked using the respective solvent before each measurement to correct for background absorbance.
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Measurements are typically taken at room temperature.
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Data is collected over a relevant wavelength range (e.g., 200-400 nm).
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Computational Protocol: Ab Initio Calculations
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Evaluation of Most Stable Tautomer :
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Geometries of the different tautomers of 2-thiocytosine are optimized.
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Methods such as Resolution of Identity Møller–Plesset second-order perturbation theory (RI-MP2) with a basis set like cc-pVTZ are employed for optimization and frequency calculations.[4]
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Single-point energy calculations are then performed at a higher level of theory, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (RI-CCSD(T))/cc-pVTZ.[4]
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Solvent effects are included using implicit models like COSMO.
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Vertical Excitation Energy Calculations :
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To assign the absorption bands observed experimentally, vertical excitation energies are computed.
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High-level multireference methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are used for this purpose.[6]
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These calculations can be performed in a vacuum, with implicit solvent models (like PCM), and with explicit solvent molecules to account for specific hydrogen bonding interactions.[4][6]
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Conclusion
The tautomeric equilibrium of 2-thiocytosine is definitively controlled by the solvent environment. While the amino-thiol form is intrinsically more stable in the gas phase, the 1H-amino-thion tautomer is overwhelmingly favored in a range of aprotic and protic solvents. This preference is confirmed through a synergistic approach combining UV-Vis spectroscopy and advanced computational chemistry. The observed solvatochromic shifts in the absorption spectra are directly linked to the properties of the solvent. For professionals in drug design and molecular biology, this knowledge is crucial, as the specific tautomeric form present in a biological milieu will dictate its hydrogen bonding patterns, molecular recognition, and ultimately, its therapeutic efficacy and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
